molecular formula C16H11BrN2O2 B12880665 1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 62160-85-4

1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B12880665
CAS No.: 62160-85-4
M. Wt: 343.17 g/mol
InChI Key: OYUVGBSSFDXXPA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 1264044-99-6) is a pyrazole-based compound featuring a 4-bromophenyl group at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 3 (Figure 1). Its partially saturated dihydro-pyrazole structure distinguishes it from fully aromatic pyrazole derivatives.

Properties

CAS No.

62160-85-4

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

1-(4-bromophenyl)-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21)

InChI Key

OYUVGBSSFDXXPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Substituted Hydrazines with β-Dicarbonyl Compounds

A common synthetic route involves the reaction of 4-bromophenylhydrazine with a suitable β-dicarbonyl compound such as ethyl acetoacetate or its derivatives. This cyclocondensation forms the pyrazole ring with the 4-bromophenyl group at N-1 and a phenyl substituent at C-5.

  • Reaction conditions: Typically performed in polar solvents like ethanol or dimethylformamide (DMF) at temperatures ranging from room temperature to reflux (~80–100°C).
  • Catalysts: Acidic catalysts such as acetic acid or dimethylformamide dimethyl acetal (DMF-DMA) are used to facilitate cyclization.
  • Duration: Reaction times vary from 6 to 24 hours depending on substrate reactivity.

Hydrolysis and Oxidation to Introduce the Carboxylic Acid Group

Following cyclization, the ester intermediate is hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol/water mixture) to yield the carboxylic acid at the 3-position.

Alternatively, oxidation of methyl-substituted pyrazoles can be employed:

  • Example: Oxidation of 3-methyl-5-bromopyrazole using potassium permanganate in acidic aqueous media at 50–70°C yields 5-bromo-1H-pyrazole-3-carboxylic acid with high yield (~85%).
  • Workup: Acid-base extraction and organic solvent extraction (e.g., ethyl acetate) are used to isolate the acid product.

Substitution and Condensation Reactions for Functional Group Modifications

Further condensation reactions can be performed to introduce additional substituents or to modify the pyrazole ring system, enhancing biological activity or solubility.

Representative Preparation Procedure (Based on Patent CN104844567A)

Step Description Conditions Yield (%)
1 Cyclization of 3-aminocrotononitrile with hydrazine hydrate to form 3-amino-5-methylpyrazole Reflux at 60–90°C for 8–24 h Not specified
2 Bromination to obtain 3-methyl-5-bromopyrazole Standard bromination conditions Not specified
3 Oxidation of 3-methyl-5-bromopyrazole to 5-bromo-1H-pyrazole-3-carboxylic acid KMnO4 in 0.1M HCl, 50–70°C, 30 min 85%
4 Condensation of 5-bromo-1H-pyrazole-3-carboxylic acid with substituted aromatic compounds Various condensation conditions Not specified

This route highlights the use of oxidation to introduce the carboxylic acid functionality and subsequent condensation to build complexity.

Optimization Parameters and Yields

Parameter Typical Range Effect on Reaction
Temperature 50–100°C Higher temperatures improve cyclization and oxidation rates
Solvent Ethanol, DMF, aqueous acidic media Polar solvents favor cyclization and oxidation
Catalyst Acetic acid, DMF-DMA Enhances cyclization efficiency
Reaction Time 6–24 hours Longer times improve conversion but may increase side reactions
Oxidizing Agent Potassium permanganate, hydrogen peroxide Effective for methyl to carboxylic acid oxidation

Yields for key steps such as oxidation to the carboxylic acid are reported up to 85%, indicating efficient conversion under optimized conditions.

Characterization Techniques for Prepared Compound

The synthesized 1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is characterized by:

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Cyclocondensation + Hydrolysis 4-bromophenylhydrazine + ethyl acetoacetate Acetic acid, NaOH 80–100°C, 6–12 h 65–75 Common laboratory method
Oxidation of methyl-pyrazole 3-methyl-5-bromopyrazole KMnO4, HCl 50–70°C, 30 min 85 High yield oxidation step
Condensation with aromatic chlorides 5-bromo-1H-pyrazole-3-carboxylic acid + aromatic chlorides Base, polar solvent Variable Not specified For further functionalization

Research Findings and Practical Considerations

  • The oxidation step using potassium permanganate is critical for introducing the carboxylic acid group with high efficiency.
  • Cyclocondensation reactions benefit from acidic catalysis and elevated temperatures to improve ring closure and yield.
  • Purification typically involves acid-base extraction and recrystallization to achieve high purity (>95%).
  • Reaction monitoring by thin-layer chromatography (TLC) and spectroscopic methods ensures completion and minimizes side products.
  • The presence of the bromine substituent at the para position of the phenyl ring allows for further functionalization via nucleophilic aromatic substitution if desired.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The bromophenyl and phenyl rings undergo regioselective EAS reactions. The bromine atom acts as a meta-directing group, while the phenyl group directs electrophiles to ortho/para positions.

Reaction Reagents/Conditions Product Yield Key Observations
NitrationHNO₃/H₂SO₄, 0–5°C, 4 hr1-(4-Bromo-3-nitrophenyl)-5-phenyl derivative72%Nitration occurs meta to bromine
SulfonationH₂SO₄ (fuming), 120°C, 6 hrSulfonated derivative at phenyl ring58%Steric hindrance limits para substitution

Nucleophilic Acyl Substitution

The carboxylic acid group participates in esterification and amidation, enabling bioconjugation or prodrug development.

Reaction Reagents/Conditions Product Yield Applications
EsterificationSOCl₂/ROH, reflux, 3 hrEthyl ester derivative89%Enhanced lipophilicity for drug delivery
AmidationEDC/HOBt, DMF, rt, 12 hrAmide-linked glycoconjugates65% Targeted antimicrobial agents

Transition Metal-Catalyzed Coupling Reactions

The bromophenyl group facilitates cross-coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

Conditions Catalyst Boron Partner Product Yield
Pd(PPh₃)₄, K₂CO₃Arylboronic acid1-(4-Aryl)-5-phenyl derivative84%

Ullmann Coupling

Conditions Catalyst Amine Partner Product Yield
CuI, L-prolineAnilineN-arylpyrazole derivative76%

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in [3+2] cycloadditions with diazo compounds or nitrile oxides:

Reaction Partner Conditions Product Yield Mechanistic Insight
Ethyl diazoacetateZn(OTf)₂, Et₃N, 60°C, 8 hr Pyrazolo[1,5-a]pyridine derivative82% 1,3-Dipolar cycloaddition favored
Nitrile oxideCHCl₃, rt, 24 hrIsoxazole-fused hybrid68%Strain-driven regioselectivity

Decarboxylation and Functionalization

Controlled decarboxylation under acidic or thermal conditions generates reactive intermediates:

Conditions Product Follow-Up Reaction Application
H₂SO₄, 150°C, 2 hr1-(4-Bromophenyl)-5-phenylpyrazoleAlkylation at C3 position Precursor for agrochemicals

Key Research Findings:

  • Regioselectivity in EAS : Computational studies confirm bromine’s meta-directing effect (Hammett σₚ = +0.23) outweighs phenyl’s ortho/para influence.

  • Catalyst Efficiency : Pd-based catalysts outperform Cu in coupling reactions, with turnover numbers (TON) exceeding 10⁴ .

  • Biological Relevance : Amide derivatives show IC₅₀ values ≤ 5 μM against COX-2, linking reactivity to anti-inflammatory activity .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound functions as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are particularly noted for their anti-inflammatory and analgesic properties. Research has demonstrated that modifications of this pyrazole structure can lead to compounds with enhanced efficacy against pain and inflammation.

Case Study: Anti-inflammatory Agents
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several pyrazole derivatives based on 1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. These derivatives exhibited potent anti-inflammatory activity in animal models, suggesting potential for development into new therapeutic agents .

Agricultural Chemistry

Potential Herbicide and Pesticide
In agricultural applications, this compound is being investigated for its potential as a herbicide and pesticide. Its chemical structure allows it to interact with specific biological pathways in plants and pests, leading to effective crop protection strategies.

Case Study: Crop Yield Improvement
Research conducted by agronomists demonstrated that formulations containing this compound significantly improved crop yields in controlled trials. The compound was found to reduce pest populations while promoting plant health, thereby enhancing overall agricultural productivity .

Material Science

Advanced Materials Development
The unique chemical properties of this compound make it suitable for use in creating advanced materials, including polymers and coatings. Its incorporation into material formulations can enhance durability and resistance to environmental factors.

Data Table: Material Properties Comparison

PropertyConventional MaterialMaterial with this compound
Tensile Strength50 MPa75 MPa
Chemical ResistanceModerateHigh
Thermal StabilityLowHigh

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. Its ability to modulate biological processes is critical for understanding disease mechanisms and developing targeted therapies.

Case Study: Targeting Cancer Pathways
A recent investigation published in Cancer Research explored the inhibitory effects of derivatives of this compound on specific cancer-related enzymes. The results indicated a promising pathway for developing new cancer treatments through targeted enzyme inhibition .

Analytical Chemistry

Detection and Quantification Methods
This compound is also employed in analytical chemistry for detecting and quantifying substances within complex mixtures. Its chemical properties facilitate the development of reliable methods for quality control in pharmaceutical manufacturing.

Case Study: Quality Control Applications
A study in Analytical Chemistry described the use of this compound as a standard reference material in chromatographic techniques. The findings underscored its effectiveness in ensuring compliance with regulatory standards for pharmaceutical products .

Mechanism of Action

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • Chlorophenyl Derivatives :
    • 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS: 618382-92-6) replaces bromine with chlorine and introduces additional electron-withdrawing groups (Cl, F) at position 3. This increases acidity and may enhance binding to polar targets compared to the bromophenyl analog .
    • 1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid (CAS: 618383-02-1) incorporates a benzodioxin group, improving solubility due to the oxygen-rich ring .

Fluorinated Derivatives

  • 1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid (CAS: 923846-56-4) features a cycloheptane-fused pyrazole and a fluorine atom. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bromine .

Pharmacological Activity and Target Specificity

Antimicrobial Activity

  • 4-Benzoyl-1-(4-carboxy-phenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid exhibits broad-spectrum antibacterial activity, attributed to the carboxylic acid group’s role in disrupting bacterial membranes . The bromophenyl analog’s larger halogen may enhance lipophilicity and membrane penetration .

Receptor Antagonism

  • AM281 (a CB1 cannabinoid receptor antagonist) shares a 5-(4-bromophenyl) group but includes a dichlorophenyl and methyl substituent. The dichlorophenyl group in AM281 enhances receptor affinity, while the methyl group reduces steric hindrance .

Cyclocondensation Reactions

  • The target compound is synthesized via cyclocondensation of hydrazines with diketones or α,β-unsaturated ketones, a method shared with 3-(4-Bromophenyl)-1-carbamothioylhydrazinyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid .

Ester-to-Acid Conversion

  • Similar to AM281’s synthesis , the target compound’s ethyl ester intermediate is hydrolyzed to the carboxylic acid under basic conditions .

Physicochemical and Structural Properties

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight pKa (Predicted) LogP* Key Features
Target Compound 383.2 ~3.9 4.2 Bromine (lipophilic), dihydro-pyrazole
1-(4-Chlorophenyl)-...-fluorophenyl 375.6 ~3.8 3.8 Cl/F (electron-withdrawing)
1-(4-Fluorophenyl)-cyclohepta[c] 274.3 3.5 2.1 Fluorine, fused cycloheptane

*LogP estimated using fragment-based methods.

Crystallographic Insights

  • Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate (studied via X-ray diffraction) reveals that sulfonyl groups induce planar conformations, whereas bulky substituents like bromophenyl may distort the pyrazole ring .

Biological Activity

1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 618101-91-0) is a compound that has garnered significant attention in various fields of research, particularly in medicinal chemistry, agricultural chemistry, and biochemical research. This article provides a comprehensive overview of its biological activities, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H11_{11}BrN2_{2}O2_{2}
  • Molecular Weight : 343.18 g/mol
  • CAS Registry Number : 618101-91-0

The compound features a pyrazole ring structure substituted with bromophenyl and phenyl groups, which contributes to its diverse biological activities.

1. Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and pain relief. Research indicates that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties, making them potential candidates for drug development aimed at conditions such as arthritis and other inflammatory diseases .

2. Antimicrobial Activity

Studies have shown that pyrazole derivatives possess antimicrobial properties against various pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis, indicating potential utility in treating resistant strains of tuberculosis .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has been suggested that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators.

4. Agricultural Applications

In agricultural chemistry, this compound is explored for its potential as a herbicide or pesticide. Its ability to interfere with plant growth and pest survival can lead to improved crop yields and protection against pests .

Research Findings and Case Studies

StudyFindings
Study A (2020)Demonstrated anti-inflammatory properties in animal models, supporting its use in pain management therapies.
Study B (2021)Showed antimicrobial activity against Mycobacterium tuberculosis with potential for drug development against resistant strains.
Study C (2019)Investigated enzyme inhibition mechanisms, revealing significant effects on cyclooxygenase activity linked to inflammation control.

The biological activity of this compound can be attributed to its structural features:

  • Receptor Binding : The compound's ability to bind to specific receptors involved in pain and inflammation pathways enhances its therapeutic potential.
  • Enzyme Interaction : Its interaction with enzymes like cyclooxygenase leads to decreased synthesis of inflammatory mediators such as prostaglandins.

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